3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester
Description
Its structure features:
- Anilino group: A benzene ring substituted with an amino group at the 3-position.
- Cyano group: At the 2-position, enhancing electron-withdrawing effects.
- Mercapto (-SH) group: At the 3-position, enabling metal coordination and redox interactions.
- Ethyl ester: Improves solubility and stability.
Crystallographic studies reveal a monoclinic crystal system (space group C2/c) with lattice parameters $a = 26.357 \, \text{Å}$, $b = 7.012 \, \text{Å}$, $c = 16.234 \, \text{Å}$, and $\beta = 121.45^\circ$ . Quantum-mechanical analyses suggest multiple active centers, facilitating polyligand complex formation with metals, which may underpin its herbicidal activity .
Properties
IUPAC Name |
ethyl (Z)-3-anilino-2-cyano-3-sulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10(8-13)11(17)14-9-6-4-3-5-7-9/h3-7,14,17H,2H2,1H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZYOXJUXRMICF-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1)S)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/NC1=CC=CC=C1)\S)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23593-51-3 | |
| Record name | 23593-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrogen Chloride-Mediated Imido Ether Formation
The primary method involves a two-step process starting with the reaction of aniline derivatives with hydrogen chloride in the presence of a C₁–C₆ alcohol. This generates an imido ether hydrochloride intermediate, which subsequently reacts with cyanoacetate esters. For example, reacting cyanobenzene with methanol and hydrogen chloride in toluene produces the intermediate, which is then treated with methyl cyanoacetate and triethylamine to yield the target compound.
Reaction Conditions:
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Step 1:
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Solvents: Toluene, dichloromethane, or dimethyl sulfoxide (DMSO).
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Temperature: 5–10°C during hydrogen chloride gas introduction, followed by room-temperature stirring (15–16 hours).
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Catalyst: Dry hydrogen chloride gas.
-
-
Step 2:
Alternative Pathways: Amidines and Cyanoacetate Condensation
Early methods involved condensing amidines with cyanoacetate esters, but these suffered from low yields (28%) and purification challenges. For instance, reacting benzamidine with ethyl cyanoacetate produced competing side products, necessitating costly chromatographic separation. This approach has largely been supplanted by the hydrogen chloride-mediated method due to efficiency improvements.
Optimization of Reaction Parameters
Solvent Selection and Impact on Yield
Solvent polarity significantly affects reaction kinetics and product purity. Non-polar solvents like toluene favor intermediate stability, while polar aprotic solvents (e.g., DMSO) accelerate cyanoacetate coupling.
Table 1: Solvent Effects on Yield
| Solvent System | Intermediate Stability | Final Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | High | 88.4 | 98.1 |
| Dichloromethane | Moderate | 85.2 | 97.3 |
| DMSO/Toluene (1:4) | High | 91.5 | 97.5 |
| Hexane | Low | 72.6 | 94.8 |
Role of Base in Cyanoacetate Coupling
Triethylamine outperforms inorganic bases (e.g., NaOH) in neutralizing hydrochloride byproducts without hydrolyzing the ester group. For example, using triethylamine in methanol at pH 8 achieved 90.4% yield, whereas sodium hydroxide resulted in partial ester saponification, reducing yields to 82%.
Critical Analysis of Patent-Based Methods
Key Advantages of the Hydrogen Chloride Method
Limitations and Challenges
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Hydrogen Chloride Handling: Requires specialized equipment for gas introduction and scrubbing.
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Solvent Recovery: Non-polar solvents like toluene necessitate energy-intensive distillation for reuse.
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Byproduct Formation: Trace amounts of thiourea derivatives may form if reaction pH exceeds 8.5.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Complexity | Scalability |
|---|---|---|---|---|
| Hydrogen Chloride | 90.4 | 98.1 | Moderate | High |
| Amidines/Cyanoacetate | 28.0 | 85.0 | High | Low |
| Phosphorus Oxychloride | 65.0 | 92.0 | High | Moderate |
The hydrogen chloride method’s superiority in yield and scalability makes it the industrial benchmark despite its moderate complexity .
Chemical Reactions Analysis
Base-Catalyzed Cyclization
This compound undergoes iodine-mediated cyclization in basic solvents to form 4-anilino-3-phenyl-5-cyano-Δ²,α-thiazoline derivatives. Key parameters:
| Reaction Component | Details |
|---|---|
| Solvent | Pyridine or triethylamine |
| Catalyst | Iodine (equimolar) |
| Temperature | Reflux (15–60 minutes) |
| Yield | 60–92% (depending on substituents) |
| Product | Thiazoline derivatives with alkoxycarbonyl/aminocarbonyl substituents |
This reaction proceeds via a radical-mediated pathway, where two molecules of the starting material dimerize through sulfur–sulfur bond formation .
Substrate Scope and Functionalization
The compound demonstrates versatility in accommodating diverse substituents:
| R Group | Reaction Outcome |
|---|---|
| Phenyl | Forms 3-anilino derivatives (M.P. 115–116°C) |
| Methyl/Ethyl | Yields alkylamino variants (M.P. 51–68°C) |
| Allyl | Produces allylamino analogs (M.P. 45°C) |
| 3-Nitrophenyl | Nitro-substituted products with enhanced electrophilicity |
| 4-Chlorophenyl | Halogenated derivatives for further cross-coupling reactions |
Substituents on the anilino group significantly influence reaction kinetics and product stability .
Thiol Reactivity
The mercapto (-SH) group participates in:
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Nucleophilic substitutions with alkyl halides.
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Oxidative coupling to form disulfides (e.g., using iodine) .
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Metal coordination in catalytic systems, though this remains underexplored for this specific compound .
Electronic Effects
The electron-withdrawing cyano and ethoxycarbonyl groups:
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Activate the α,β-unsaturated system for Michael additions.
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Stabilize intermediates during cyclization via conjugation .
Stability and Handling Considerations
Scientific Research Applications
Medicinal Chemistry
ACMEE has been studied for its pharmacological properties, particularly as a potential anti-cancer agent. Its structure allows for interactions with biological systems that can inhibit tumor growth.
Key Findings:
- Antitumor Activity: Research indicates that ACMEE derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the aniline group can enhance the compound's effectiveness in targeting specific cancer pathways .
- Mechanism of Action: The compound's mercapto group is believed to play a crucial role in its reactivity and interaction with biological molecules, potentially leading to apoptosis in cancer cells .
Polymer Chemistry
In polymer chemistry, ACMEE serves as a valuable monomer for synthesizing novel materials through controlled radical polymerization techniques.
Applications:
- Polymer Brushes: ACMEE can be utilized in the formation of polymer brushes via surface-initiated controlled radical polymerization (SI-CRP). This technique allows for the creation of functional surfaces with tailored properties for applications in drug delivery and biosensing .
- Adhesive Formulations: The compound's thiol functionality enables it to participate in thiol-ene click reactions, which are advantageous in developing structural adhesives with improved mechanical properties .
Material Science
The unique chemical properties of ACMEE make it suitable for various applications in material science.
Use Cases:
- Coatings and Films: ACMEE-based polymers can be formulated into coatings that exhibit enhanced durability and resistance to environmental degradation. These materials are particularly useful in protective coatings for industrial applications.
- Nanocomposites: Incorporating ACMEE into nanocomposite materials has shown promise in enhancing the mechanical strength and thermal stability of the composites .
Case Study 1: Anticancer Activity
A study conducted on modified ACMEE derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted how structural changes influenced the compound's ability to induce apoptosis, suggesting a pathway for developing new anti-cancer therapies .
Case Study 2: Polymer Synthesis
In another study, ACMEE was employed as a monomer in the synthesis of polymer brushes. The resulting materials exhibited unique surface properties that enhanced their applicability in biomedical devices, showcasing ACMEE's versatility in material design .
Mechanism of Action
The mechanism of action of 3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Mercapto Group: Unique to the target compound, the -SH group enhances metal-binding capacity, which is absent in analogues like ethyl cyanoacrylate or methyl 2-cyano-3,3-diphenylprop-2-enoate . This property may explain its herbicidal activity via disruption of metalloenzymes in plants .
Heterocyclic Modifications: Replacing the anilino group with a thiazolylamino group (as in ) introduces a sulfur heteroatom, altering electronic properties and bioavailability.
Ester Group Variations :
- Ethyl esters (e.g., target compound, ) generally offer higher hydrophobicity than methyl esters (), affecting membrane permeability and metabolic stability.
Biological Activity
3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an aniline group, a cyano group, and a mercapto group, which contribute to its reactivity and biological activity.
Chemical Formula: CHNOS
Molecular Weight: 252.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protein Binding: The compound can bind to proteins and enzymes, modulating their activity and influencing cellular signaling pathways.
- Reactive Functional Groups: The mercapto group can form disulfide bonds with thiol-containing biomolecules, while the cyano group can participate in nucleophilic addition reactions, enhancing its reactivity in biological systems.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.5 mg/dm³ |
| Escherichia coli | 0.25 mg/dm³ |
| Staphylococcus aureus | 1 mg/dm³ |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that:
- Cell Line Tested: HeLa (cervical cancer)
- IC Value: 15 µM after 48 hours of treatment
This suggests that the compound could be explored further for its potential use in cancer therapy .
Case Studies
-
Study on Antimicrobial Efficacy:
A study investigated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly reduced bacterial viability compared to control groups, highlighting its potential as an alternative treatment option for resistant infections . -
Investigation of Anticancer Mechanisms:
Another research focused on the mechanisms underlying the anticancer effects of this compound. It was found to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Applications in Research and Industry
The unique properties of this compound make it suitable for various applications:
Q & A
Q. What are the recommended synthetic routes for 3-anilino-2-cyano-3-mercaptoacrylic acid ethyl ester, and how can purity be optimized?
The compound is synthesized via condensation reactions involving acrylic acid derivatives and functionalized anilines. A validated method involves reacting ethyl cyanoacetate with thiolated aniline precursors under acidic or basic conditions. Purity optimization requires rigorous recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and monitoring via HPLC or TLC to eliminate byproducts like unreacted aniline or oligomers .
Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?
Single-crystal X-ray diffraction (SCXRD) with SHELX software refinement is the gold standard. For the title compound, monoclinic symmetry (space group C2/c) is observed, with unit cell parameters:
- a = 26.357 Å, b = 7.0120 Å, c = 16.234 Å, β = 121.45°
- Z = 8, V = 2559.6 ų, R-factor = 0.036 Data collection employs a CAD-4 diffractometer with graphite-monochromated Cu-Kα radiation. Refinement includes full-matrix least-squares on F² and anisotropic displacement parameters for non-H atoms .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S-H stretch at ~2550 cm⁻¹).
- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and ethyl ester protons (δ 1.2–4.3 ppm). <sup>13</sup>C NMR resolves cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) carbons.
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]<sup>+</sup> at m/z 249.3 .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in forming metal complexes?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) identify active sites for metal coordination. The mercapto (-SH) and cyano (-CN) groups act as soft Lewis bases, favoring interactions with transition metals (e.g., Cu²⁺, Fe³⁺). Molecular electrostatic potential (MEP) maps highlight electron-rich regions for nucleophilic attack, while frontier molecular orbital (FMO) analysis predicts charge-transfer behavior .
Q. What experimental strategies exist for modifying the mercapto and cyano groups to enhance bioactivity?
- Mercapto Group : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) yields thioether derivatives.
- Cyano Group : Hydrolysis with H₂SO₄/H₂O generates carboxylic acids, or reduction with LiAlH₄ produces amines. Bioactivity screening (e.g., herbicidal or antimicrobial assays) requires comparative studies of derivatives. For example, replacing the ethyl ester with methyl or benzyl groups alters lipophilicity and membrane permeability .
Q. How can structural analogs of this compound be designed for selective enzyme inhibition?
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase or urease). The acrylate backbone mimics natural substrates, enabling competitive inhibition.
- SAR Analysis : Introduce electron-withdrawing groups (e.g., nitro or fluoro) to the anilino ring to enhance binding affinity. Replace the ethyl ester with bulky tert-butyl groups to sterically block enzyme active sites .
Data Contradictions and Resolution
Q. Discrepancies in reported bioactivity: How to reconcile conflicting data on herbicidal efficacy?
Variations in bioassay protocols (e.g., concentration ranges, plant species) may explain contradictions. Standardize testing using OECD guidelines for dose-response curves. Cross-validate via in vitro enzyme inhibition assays (e.g., ALS enzyme activity) to isolate mechanistic effects from environmental factors .
Methodological Recommendations
Q. What precautions are essential for handling the mercapto group during synthesis?
- Oxidation Prevention : Conduct reactions under inert gas (N₂/Ar) and add antioxidants (e.g., BHT).
- Odor Mitigation : Use sealed systems and activated charcoal filters to trap volatile sulfur byproducts.
- Toxicity : Follow OSHA guidelines for thiol exposure (PPM limits) and use fume hoods .
Tables of Key Data
Table 1. Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space group | C2/c |
| a (Å) | 26.357 |
| b (Å) | 7.0120 |
| c (Å) | 16.234 |
| β (°) | 121.45 |
| V (ų) | 2559.6 |
| Z | 8 |
| R-factor | 0.036 |
Table 2. Synthetic Yield Optimization
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol/Water (3:1) | 78 | 99.2% |
| Acetonitrile | 65 | 97.5% |
| DCM/Hexane (1:2) | 52 | 95.8% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
